molecular formula C7H8F5NO3 B6350494 4-(Pentafluoroethoxy)pyrrolidine-2-carboxylic acid, 98% CAS No. 1301738-48-6

4-(Pentafluoroethoxy)pyrrolidine-2-carboxylic acid, 98%

Cat. No. B6350494
CAS RN: 1301738-48-6
M. Wt: 249.14 g/mol
InChI Key: GORXVSLTMLNXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentafluoroethoxy)pyrrolidine-2-carboxylic acid, or 4-PFEPCA, is a synthetic compound with a wide variety of applications in scientific research and laboratory experiments. It is a fluorinated compound with a unique chemical structure, and its properties make it a useful tool for the study of various biochemical and physiological processes.

Scientific Research Applications

4-PFEPCA has been used in a wide variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to identify new drug targets. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health. Additionally, 4-PFEPCA has been used in the study of enzyme kinetics, as well as in the development of new drugs.

Mechanism of Action

4-PFEPCA acts as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of enzyme activity can be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health.
Biochemical and Physiological Effects
4-PFEPCA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 4-PFEPCA has been found to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, as well as to inhibit the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of 4-PFEPCA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in high yields. Additionally, it is a highly specific inhibitor, meaning that it can be used to study the effects of specific drugs or environmental pollutants on a particular enzyme. However, there are also some limitations to the use of 4-PFEPCA in laboratory experiments. It is not a very potent inhibitor, meaning that it may not be suitable for use in high-throughput studies. Additionally, it is not very soluble in water, meaning that it may not be suitable for use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 4-PFEPCA in scientific research and laboratory experiments. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental pollutants on human health. Additionally, it could be used to study the structure and function of proteins, as well as to identify new drug targets. Furthermore, it could be used in the development of new drugs, as well as in the study of enzyme kinetics. Finally, it could be used to study the effects of specific drugs or environmental pollutants on a particular enzyme.

Synthesis Methods

4-PFEPCA can be synthesized in a two-step reaction from the starting compound 4-hydroxy-2-pyrrolidone. In the first step, 4-hydroxy-2-pyrrolidone is reacted with pentafluoroethane sulfonic acid to form 4-pentafluoroethoxy-2-pyrrolidone. In the second step, the product is reacted with an acid chloride to form the desired 4-pentafluoroethoxy-2-pyrrolidone-2-carboxylic acid. This method has been used successfully to produce 4-PFEPCA in high yields.

properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NO3/c8-6(9,10)7(11,12)16-3-1-4(5(14)15)13-2-3/h3-4,13H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORXVSLTMLNXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Perfluoroethoxy)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.